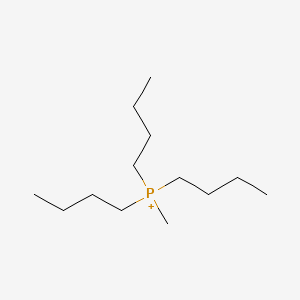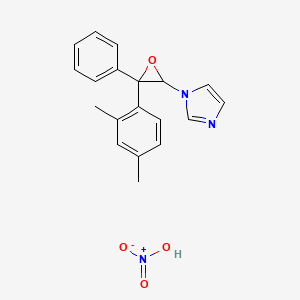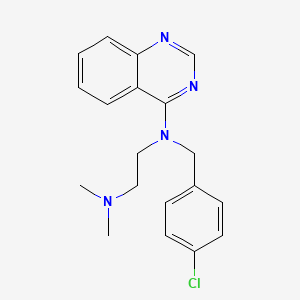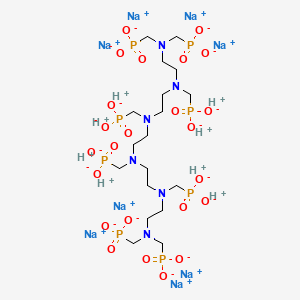
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is a complex organic compound with significant applications in various fields
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide typically involves the reaction of 2-hydroxybenzoic acid with hydrazine derivatives. The process often includes the following steps:
Formation of Hydrazide: 2-hydroxybenzoic acid reacts with hydrazine to form the corresponding hydrazide.
Nitrosation: The hydrazide is then treated with nitrosating agents to introduce the nitroso group.
Chloroethylation: Finally, the compound undergoes chloroethylation to introduce the 2-chloroethyl group.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include:
Batch Reactors: For controlled synthesis and monitoring of reaction parameters.
Continuous Flow Reactors: For large-scale production with consistent quality.
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitroso group to an amino group.
Substitution: The chloroethyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, primary amines.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as amino-substituted derivatives and oxidized products.
Scientific Research Applications
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a drug candidate.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide involves its interaction with molecular targets such as enzymes and receptors. The compound’s functional groups allow it to bind to specific sites, leading to various biological effects. The nitroso group, in particular, plays a crucial role in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
Salicyl hydrazide: Another derivative of 2-hydroxybenzoic acid with similar functional groups.
2-((2-Chloroethoxy)carbonyl)benzoic acid: Shares structural similarities but differs in functional groups.
Uniqueness
Benzoic acid, 2-hydroxy-, 2-(((2-chloroethyl)nitrosoamino)carbonyl)hydrazide is unique due to its combination of functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
147217-63-8 |
|---|---|
Molecular Formula |
C10H11ClN4O4 |
Molecular Weight |
286.67 g/mol |
IUPAC Name |
1-(2-chloroethyl)-3-[(2-hydroxybenzoyl)amino]-1-nitrosourea |
InChI |
InChI=1S/C10H11ClN4O4/c11-5-6-15(14-19)10(18)13-12-9(17)7-3-1-2-4-8(7)16/h1-4,16H,5-6H2,(H,12,17)(H,13,18) |
InChI Key |
KVPYJPWFBHSDCE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NNC(=O)N(CCCl)N=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-N-[4-[4-(dipropylamino)-N-[4-(dipropylamino)phenyl]anilino]phenyl]-4-N-[4-(dipropylamino)phenyl]-1-N,1-N-dipropylbenzene-1,4-diamine;hexafluoroantimony(1-)](/img/structure/B12764384.png)


![N'-[3-[3-aminopropyl-[3-(dimethylamino)propyl]amino]propyl]propane-1,3-diamine;octadecanoic acid](/img/structure/B12764405.png)









